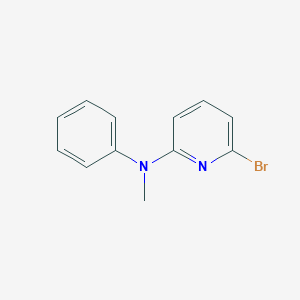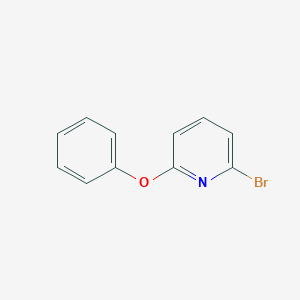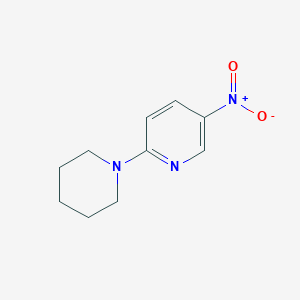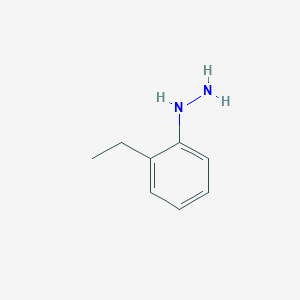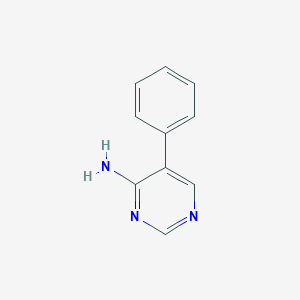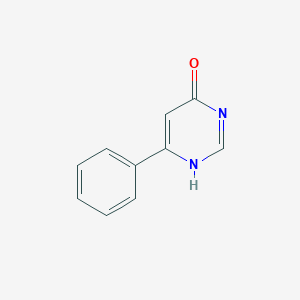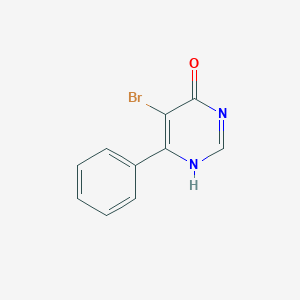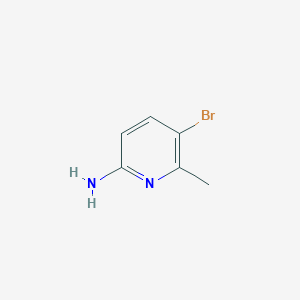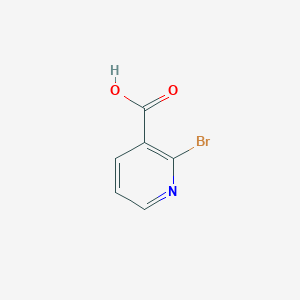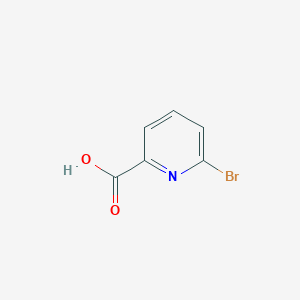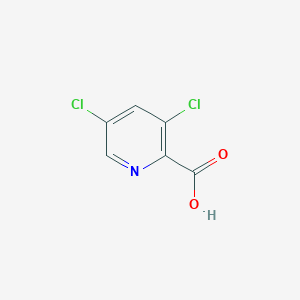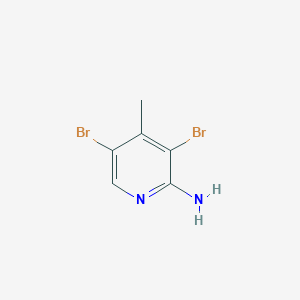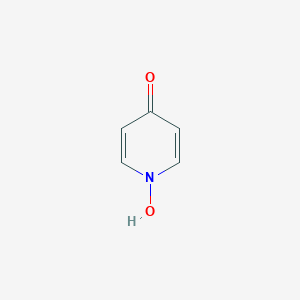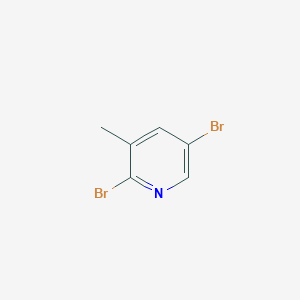![molecular formula C11H15NO3 B189466 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol CAS No. 138808-79-4](/img/structure/B189466.png)
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1990s and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol acts as a serotonin and dopamine releaser, causing an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. It also has some affinity for the serotonin transporter, which may contribute to its effects.
Biochemische Und Physiologische Effekte
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilated pupils, and increased body temperature. It also produces a sense of euphoria and increased sociability, which may be responsible for its potential therapeutic effects in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is relatively easy to synthesize and can be produced in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is a controlled substance in many countries and may be difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the optimal dose and administration route for these therapeutic applications. Another area of interest is its potential use as a research tool to study the neurochemistry of the brain. 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol may be useful in studying the effects of neurotransmitter release on behavior and cognition. Finally, there is potential for the development of new psychoactive drugs based on the structure of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. These compounds may have similar therapeutic effects with fewer side effects or greater efficacy.
Synthesemethoden
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and 2-bromopropane. The resulting product is then purified and crystallized to obtain 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol in its pure form. The synthesis process is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive drugs, such as MDMA, which increases the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol.
Eigenschaften
CAS-Nummer |
138808-79-4 |
|---|---|
Produktname |
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
6-[2-(methylamino)propyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-10-11(5-9(8)13)15-6-14-10/h4-5,7,12-13H,3,6H2,1-2H3 |
InChI-Schlüssel |
RQQIIXFYTHWFKW-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
Synonyme |
2-HMDMA 2-hydroxy-4,5-methylenedioxymethamphetamine 3-(6-hydroxy-3,4-methylenedioxyphenyl)-2-methylaminopropane 6-(2-(methylamino)propyl)-1,3-benzodioxol-5-ol 6-hydroxy-3,4-(methylenedioxy)methamphetamine 6-hydroxy-MDMA 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine hydrochloride 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine, (S)-isomer 6-OHMDMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



